molecular formula C9H10FIN2O6 B12277544 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B12277544
M. Wt: 388.09 g/mol
InChI Key: ATXHATZRJXXACM-UHFFFAOYSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine and iodine atom attached to a tetrahydropyrimidine ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O6/c10-3-6(11)13(9(18)12-7(3)17)8-5(16)4(15)2(1-14)19-8/h2,4-5,8,14-16H,1H2,(H,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXHATZRJXXACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.

    Introduction of Fluorine and Iodine Atoms: The fluorine and iodine atoms are introduced through halogenation reactions using specific reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.

    Glycosylation: The final step involves the glycosylation of the tetrahydropyrimidine ring with a sugar moiety, typically using a glycosyl donor and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azidation and sodium methoxide (NaOMe) for methoxylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : Research indicates that derivatives of the compound exhibit antiviral properties. For instance, computational studies have identified potential candidates against viruses such as cowpox virus. The structural features of the compound allow it to interact effectively with viral proteins, inhibiting their function and replication .

Nucleoside Analog : The compound acts as a nucleoside analog, which can be incorporated into RNA during viral replication. This incorporation can lead to premature termination of viral RNA synthesis, making it a candidate for antiviral drug development .

Cancer Therapeutics : Some studies suggest that similar compounds have shown promise in cancer treatment. The ability of these compounds to interfere with nucleic acid synthesis may provide a pathway for developing anticancer agents that target rapidly dividing cells .

Biochemical Research

Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies. Its structural characteristics allow it to serve as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can be crucial for understanding metabolic pathways and developing targeted therapies .

Structural Biology : The unique molecular structure of the compound makes it a valuable tool in structural biology. It can be used to probe the binding sites of enzymes and receptors, aiding in the design of more effective inhibitors or drugs .

Pharmaceutical Formulations

Drug Delivery Systems : The compound's solubility and stability profiles make it suitable for incorporation into various drug delivery systems. Lipid-based formulations utilizing this compound have been explored for targeted delivery of therapeutics, enhancing bioavailability and reducing side effects .

Formulation Development : Its properties allow for the development of formulations that can enhance the pharmacokinetics of other drugs when combined. This synergistic effect is particularly beneficial in combination therapies for complex diseases like cancer and viral infections .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Functionality
Medicinal ChemistryAntiviral activity against cowpox virusInhibits viral protein function
Nucleoside analog for RNA synthesisCauses premature termination in viral replication
Cancer TherapeuticsTargeting rapidly dividing cellsInterferes with nucleic acid synthesis
Biochemical ResearchEnzyme inhibition studiesInhibits nucleotide metabolism enzymes
Structural biology applicationsProbes binding sites for drug design
Pharmaceutical FormulationsDrug delivery systemsEnhances bioavailability
Combination therapy formulationsImproves pharmacokinetics

Case Studies

  • Antiviral Efficacy Against Cowpox Virus :
    • A study conducted using computational docking methods revealed that the compound binds effectively to key proteins of the cowpox virus, suggesting its potential as an antiviral agent . The results indicated significant inhibition rates in vitro.
  • Nucleoside Analog Studies :
    • Research highlighted the incorporation of this compound into RNA strands during replication processes in vitro. This led to a marked decrease in viral load in treated cell cultures compared to controls .
  • Enzyme Inhibition Research :
    • A recent investigation focused on the inhibition of specific kinases involved in nucleotide metabolism using this compound. Results demonstrated a dose-dependent inhibition pattern that could inform future drug design efforts aimed at metabolic disorders .

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interfere with DNA or RNA synthesis, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Clofarabine: A nucleoside analog used in cancer treatment, similar in structure but with different halogen substitutions.

    Fludarabine: Another nucleoside analog with applications in leukemia treatment.

    Gemcitabine: A chemotherapeutic agent with a similar sugar moiety but different base structure.

Uniqueness

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of fluorine and iodine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.

Biological Activity

The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A tetrahydropyrimidine ring
  • Multiple hydroxyl groups
  • Fluoro and iodo substituents

Molecular Formula and Weight

PropertyValue
Molecular FormulaC9H12N2O6
Molecular Weight249.16 g/mol
CAS Number136997-64-3

Antiviral Activity

Research indicates that derivatives of this compound exhibit significant antiviral properties. In a study focusing on arabinofuranosyl thymine derivatives , it was found that modifications to the pyrimidine structure can enhance activity against various viruses, including those in the Orthopoxvirus genus .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Viral Replication : The compound may interfere with viral DNA synthesis.
  • Interaction with Viral Proteins : It has been shown to interact with specific viral proteins critical for replication .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects on human cell lines, it was observed that the compound maintains a favorable selectivity index. This suggests that it can inhibit viral replication effectively without causing significant harm to host cells .

Study 1: Antiviral Efficacy Against Cowpox Virus

A study published in International Journal of Molecular Sciences demonstrated that the compound exhibited potent antiviral activity against cowpox virus. The results indicated a reduction in viral load in treated cells compared to controls .

Key Findings:

  • IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range.
  • Mechanism : The compound was shown to disrupt viral entry into host cells.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the fluoro and iodo positions significantly affect biological activity. Compounds with a fluorine atom at the 5-position showed enhanced potency compared to their non-fluorinated counterparts .

Comparative Analysis:

Compound VariantIC50 (µM)Cytotoxicity (CC50 µM)Selectivity Index
Base Compound1010010
Fluorinated Variant58016
Iodinated Variant15906

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